molecular formula C9H6F4O2 B1405273 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde CAS No. 1373921-01-7

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No. B1405273
M. Wt: 222.14 g/mol
InChI Key: AYOBDUXUFBKTIY-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1373921-01-7 . It has a molecular weight of 222.14 . The compound is stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is 1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a liquid at room temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, which are known for their anticancer properties. The research highlighted the preparation of various fluorinated benzaldehydes and their employment in the Wittig synthesis of fluoro-substituted stilbenes. These synthesized compounds, including fluoro combretastatins, demonstrated significant in vitro anticancer activities, retaining the potent cell growth inhibitory properties similar to those of Combretastatin A-4 (Lawrence et al., 2003).

Novel Copolymers Synthesis

This compound also finds application in the creation of novel copolymers. Research has described the synthesis of trisubstituted ethylenes and their copolymerization with styrene, involving monomers synthesized by the Knoevenagel condensation of ring-substituted benzaldehydes. These studies explore the composition, structure, and thermal properties of the resulting copolymers, contributing to advancements in materials science (Kharas et al., 2017).

Crystalline Fluoro-Functionalized Imines

Another significant application is in the synthesis of crystalline fluoro-functionalized imines. A study focused on synthesizing halo-functionalized crystalline Schiff base compounds, revealing the importance of intermolecular interactions and the role of fluorine atoms in stabilizing crystal packing. These compounds showed potential for nonlinear optical (NLO) applications due to their high stability and significant values of linear polarizability and second-order hyperpolarizability (Ashfaq et al., 2022).

Kinetics and Oxidation Mechanisms

Research on the kinetics and mechanism of oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium further demonstrates the versatility of fluorinated benzaldehydes. This study provides insights into the oxidation process, forming corresponding carboxylic acids, and proposes a mechanism based on observed kinetics (Malik et al., 2016).

Monodentate Transient Directing Group Assisted Synthesis

The compound also plays a role in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, using a monodentate transient directing group. This process achieves high efficiency and functional group tolerance, showing its potential in synthesizing useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

properties

IUPAC Name

3-fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOBDUXUFBKTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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